molecular formula C20H13BrFN3O2S B2553708 N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-60-2

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2553708
CAS RN: 1207037-60-2
M. Wt: 458.31
InChI Key: VXBUOLIZRIXPBP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S and its molecular weight is 458.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A practical synthesis method for the preparation of key intermediates for the manufacture of non-steroidal anti-inflammatory materials, such as flurbiprofen, has been developed. This method involves a pilot-scale preparation from methyl nitrite and 2-fluoro-4-bromoaniline, easily prepared by bromination of 2-fluoroaniline. The synthesis showcases the compound's role in producing biologically active molecules through efficient and safer protocols, highlighting its significance in the synthesis of pharmaceuticals and potentially related compounds (Qiu et al., 2009).

Biological Activity and Carcinogenicity Studies

Research on thiophene analogues of carcinogens has been conducted to understand their biological activity and potential carcinogenicity. The study synthesized and evaluated thiophene analogues for carcinogenic potential, providing insights into the structural and functional relationships of such compounds. This research is pivotal for assessing the compound's safety and therapeutic potential, guiding further development and application in medicinal chemistry (Ashby et al., 1978).

Pharmacophore Design and Kinase Inhibition

The design and activity studies of synthetic compounds with imidazole scaffolds, known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, have been reviewed. This research emphasizes the compound's role in the development of selective inhibitors for therapeutic applications, specifically targeting proinflammatory cytokine release. The findings highlight the compound's potential in pharmacophore design for kinase inhibition, contributing to advancements in targeted therapy (Scior et al., 2011).

Optoelectronic Applications

Research on quinazolines and pyrimidines, including the compound , has explored their applications in optoelectronic materials. These compounds, due to their structural properties, are of great value for creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for developing materials for electronic devices, highlighting the compound's versatility beyond pharmaceuticals (Lipunova et al., 2018).

properties

IUPAC Name

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O2S/c21-13-3-7-15(8-4-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-1-5-14(22)6-2-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUOLIZRIXPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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